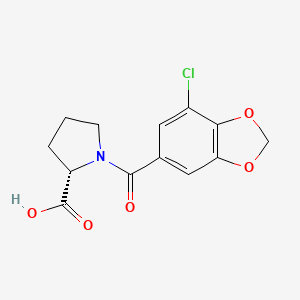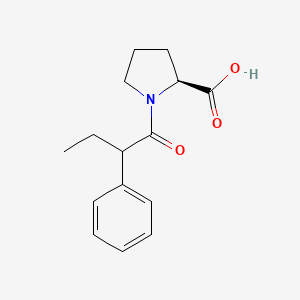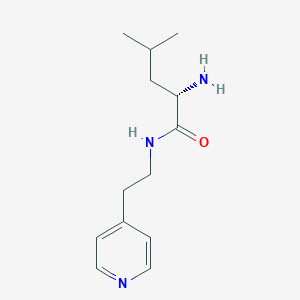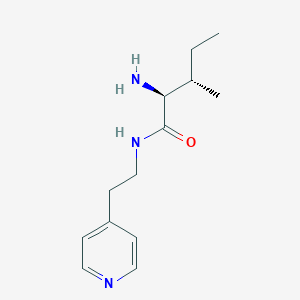![molecular formula C12H11N3O3S B7586989 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7586989.png)
4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid, also known as TCB or Thiazol Carboxylic Acid, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TCB is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid is not fully understood. However, it is believed that 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid exerts its biological activities by interacting with specific targets in cells. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has also been found to disrupt bacterial cell membranes, leading to bacterial cell death. Additionally, 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been shown to inhibit the activation of certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been found to have various biochemical and physiological effects. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has also been found to inhibit bacterial growth by disrupting bacterial cell membranes. Additionally, 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid. One area of research could focus on the development of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid derivatives with improved solubility and bioavailability. Another area of research could focus on the use of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid and to identify its specific targets in cells.
Conclusion:
In conclusion, 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid is a promising compound with diverse biological activities. Its potential therapeutic applications make it an attractive candidate for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid have been discussed in this paper.
Synthesemethoden
The synthesis of 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid involves the reaction of 2-aminothiazole with 4-formylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid as a white solid in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, 4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-[(1,3-thiazol-2-ylcarbamoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(17)9-3-1-8(2-4-9)7-14-11(18)15-12-13-5-6-19-12/h1-6H,7H2,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZJSTWOXPGZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=NC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-2-[[2-(2-hydroxyphenoxy)acetyl]amino]-3-methylpentanoic acid](/img/structure/B7586907.png)


![(2S)-1-[2-[(3-chlorophenyl)methylsulfanyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7586925.png)

![(2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide](/img/structure/B7586954.png)


![(2S)-2-amino-4-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pentanamide](/img/structure/B7586971.png)

![(2S)-2-amino-4-methyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]pentanamide](/img/structure/B7586981.png)
![(2S)-4-methyl-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]pentanoic acid](/img/structure/B7586987.png)
![2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B7587000.png)
![(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B7587004.png)